REACTION_CXSMILES
|
[Na][C:2]([CH:4]([CH2:7][NH:8][CH:9]=[O:10])[C:5]#[N:6])=[O:3].S(OC)(O[CH3:15])(=O)=O>O1CCCC1>[CH3:15][O:3][CH:2]=[C:4]([CH2:7][NH:8][CH:9]=[O:10])[C:5]#[N:6]
|
Name
|
α-sodioformyl-β-formylaminopropionitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]C(=O)C(C#N)CNC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
under stirring at 70°C for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture is reacted
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled at 25°C
|
Type
|
CUSTOM
|
Details
|
The precipitated sodium methyl sulfate is removed
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Type
|
WAIT
|
Details
|
kept standing overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=C(C#N)CNC=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |